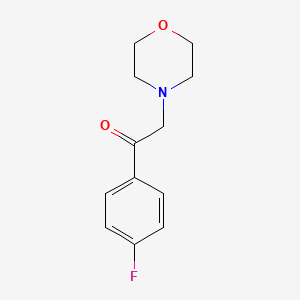

1-(4-Fluorophenyl)-2-morpholino-ethanone

Description

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-morpholin-4-ylethanone |

InChI |

InChI=1S/C12H14FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |

InChI Key |

JOZKWAOWKKCEGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Fluorophenyl)-1-morpholino-ethanone

This analogue differs in the fluorine position (meta vs. para).

1-(4-Aminophenyl)-2-morpholino-ethanone

Replacing fluorine with an amino group introduces electron-donating properties. This substitution reduces metabolic stability but may enhance interactions with acidic residues in biological targets, as seen in kinase inhibitors .

Morpholine-Containing Analogues with Diverse Aromatic Systems

1-(4-Chlorophenyl)-2-morpholino-ethanone

Chlorine, being larger and less electronegative than fluorine, increases lipophilicity but may reduce target specificity. For example, chlorophenyl derivatives often exhibit higher logP values (e.g., ~2.8) compared to fluorophenyl analogues (~2.3), affecting membrane permeability .

2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

The addition of a sulfonylindoline group introduces steric bulk and hydrogen-bonding capacity. This modification is associated with enhanced kinase inhibition (IC₅₀ < 1 μM in some cases) but may reduce oral bioavailability due to increased molecular weight (~420 g/mol vs. ~249 g/mol for the target compound) .

Activity Comparison with Chalcone Derivatives

Non-piperazine chalcones, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), share the 4-fluorophenyl motif. Compound 2j exhibits an IC₅₀ of 4.7 μM in enzyme inhibition assays, while morpholino-ethanone derivatives often show improved potency (IC₅₀ < 1 μM) due to the morpholine’s ability to mimic transition states in enzymatic reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorophenyl)-2-morpholino-ethanone?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Catalysts like Pd-based systems or bases (e.g., K₂CO₃) enhance yield and selectivity. Post-synthesis, purification via column chromatography or recrystallization is critical. Analytical validation using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) confirms structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : Resolves morpholine and fluorophenyl proton environments, with ¹⁹F NMR providing specificity for fluorine substituents .

- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELX refinement tools .

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity, with UV detection optimized for ketone and aromatic moieties .

Advanced Research Questions

Q. How can crystallographic data refinement (e.g., SHELX) resolve ambiguities in molecular conformation?

- Methodology : SHELXL refines X-ray data by optimizing parameters like thermal displacement and occupancy. For this compound, this clarifies torsional angles of the morpholine ring and fluorophenyl plane. Discrepancies in bond lengths (e.g., C=O vs. C-N) are resolved via iterative least-squares refinement, validated by R-factor convergence (<0.05) .

Q. How should researchers address contradictions between spectroscopic purity and biological activity data?

- Methodology : Cross-validate purity using orthogonal methods (e.g., elemental analysis coupled with HPLC). If bioactivity discrepancies persist, assess stereochemical impurities (via chiral HPLC) or probe metabolite formation using in vitro assays (e.g., microsomal stability tests) .

Q. What strategies identify biological targets for this compound in neurological or oncological research?

- Methodology :

- Computational Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina, focusing on morpholine’s hydrogen-bonding capacity .

- Functional Assays : Evaluate inhibition of cancer cell proliferation (MTT assay) or modulation of neuronal ion channels (patch-clamp electrophysiology) .

Q. How do structural modifications (e.g., substituent variation) influence structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with substituents like chloro (Cl) or trifluoromethyl (CF₃) at the fluorophenyl position. Compare IC₅₀ values in dose-response assays to quantify potency shifts. QSAR modeling correlates electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. Why might fluorophenyl derivatives exhibit variable reactivity in nucleophilic substitutions?

- Methodology : Fluorine’s electron-withdrawing effect activates the ketone for nucleophilic attack, but steric hindrance from the morpholine ring can slow kinetics. Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify rate differences. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Q. What protocols mitigate challenges in handling hygroscopic intermediates during synthesis?

- Methodology : Use anhydrous solvents (e.g., dichloromethane) and Schlenk-line techniques for moisture-sensitive steps. Store intermediates under vacuum or inert gas. Lyophilization ensures solvent-free products for downstream reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.